N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)20/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWKXLHANDQMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)isobutyramide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indoline synthesis: Indoline can be synthesized via reduction of indole or through cyclization of aniline derivatives.
Coupling reactions: The furan and indoline moieties can be coupled using reagents like palladium catalysts in a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The indoline moiety can be reduced to form indoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan or indoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indoline moiety could produce indoline derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)isobutyramide may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)isobutyramide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The furan and indoline moieties could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indoline Derivatives with Amide Substituents
Several 2-oxoindoline derivatives from share structural similarities with the target compound. For example:
- Compound 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid): Features an indoline-derived scaffold with a phenyl-acetamide substituent. Unlike the target compound, this derivative includes a conjugated keto-enol system (2-oxoindoline) and lacks a furan ring. Such structural differences likely alter electronic properties and biological activity .
- Compound 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) : Incorporates a methyl substituent on the indoline ring, enhancing steric bulk compared to the target’s unsubstituted indolin-1-yl group. Methylation may improve metabolic stability but reduce binding affinity to certain targets .
The isobutyramide group may offer greater lipophilicity than the hydroxy-acetamide substituents in these analogs .
Furan-Containing Compounds
- Patent Compounds (): Examples include N-(4-(6-(benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. These molecules combine indoline, tetrahydrofuran (THF), and quinoline moieties. The THF ring in these compounds is saturated, contrasting with the aromatic furan-2-yl in the target.
- USP Compounds (): Compounds like N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide feature furan rings modified with sulphanyl and dimethylamino groups. The presence of sulphanyl linkages may enhance chelation properties, whereas the target’s unmodified furan-2-yl group likely prioritizes π-π interactions .
Key Comparison : The target’s furan-2-yl group is simpler and more planar than the THF or sulphanyl-modified furans in analogs, suggesting distinct electronic profiles and intermolecular interactions.
Phthalimide-Based Analogues ()
3-Chloro-N-phenyl-phthalimide is a polymer precursor with a phthalimide core and chloro substituent. While structurally distinct from the target, both compounds share aromatic heterocycles (phthalimide vs. indoline-furan) and amide-like functionalities. The chloro substituent in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, making it reactive in polymerization, whereas the target’s isobutyramide group may prioritize stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)isobutyramide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, an indoline moiety, and an isobutyramide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is thought to be mediated through interactions with various biological targets, including enzymes and receptors. The furan and indoline moieties may enhance binding affinity and specificity to these targets, potentially modulating their activity.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Compounds with furan and indoline structures have demonstrated antibacterial and antifungal effects.
- Neuroprotective Effects : Certain indoline derivatives are recognized for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of similar indoline-based compounds on cancer cell lines, revealing IC50 values indicating significant cytotoxicity against various cancers. For instance, compounds with indoline structures exhibited IC50 values ranging from 5 to 20 µM against breast cancer cell lines .
- Neuroprotective Effects : Research focusing on neuroprotective agents identified that indoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating Alzheimer's disease .
- Antimicrobial Activity : A comparative study showed that compounds with furan rings displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
Comparative Analysis
| Compound Type | Biological Activity | IC50/MIC Values |
|---|---|---|
| Indoline Derivatives | Anticancer | 5 - 20 µM |
| Furan Compounds | Antimicrobial | 8 µg/mL |
| Indoline-Furan Hybrid | Neuroprotection | Not specified |
Q & A
Q. Critical Considerations :
- Moisture Sensitivity : Use anhydrous conditions during coupling steps to prevent hydrolysis.
- Steric Hindrance : Optimize reaction time and temperature (e.g., reflux in glacial acetic acid) to overcome challenges from the bulky indoline group .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm the spatial arrangement of the indoline-furan-ethyl backbone, as demonstrated in structurally related compounds .
Advanced: How can researchers design experiments to elucidate the biological targets or mechanisms of action of this compound?
Methodological Answer:
- Target Identification :
- Functional Assays :
Q. Data Interpretation :
- Dose-Response Curves : Calculate IC₅₀ values and compare with known inhibitors.
- Knockdown/Overexpression Models : Use siRNA or CRISPR to validate target relevance in cellular pathways .
Advanced: What strategies are employed to resolve discrepancies in activity data across different experimental models?
Methodological Answer:
Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:
- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes, as seen in fentanyl analog studies .
- Species-Specific Assays : Compare activity in human vs. rodent primary cells to assess translational relevance.
- Orthogonal Validation :
Case Example :
If the compound shows high activity in vitro (e.g., IC₅₀ = 1 μM) but fails in vivo, evaluate pharmacokinetic parameters (e.g., plasma half-life) and optimize formulations (e.g., PEGylation) .
Basic: What are the stability and storage conditions for this compound in laboratory settings?
Methodological Answer:
- Stability :
- Storage :
Advanced: How can researchers address challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazolidinones) during the indoline-ethyl coupling step to favor the desired stereoisomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives and recrystallize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
